bromomethyl propanoate
Description
Bromomethyl propanoate (C₄H₇BrO₂) is an organobromine ester derived from propanoic acid, where a bromine atom substitutes a hydrogen on the methyl group of the ester. This structure confers unique reactivity due to the bromine atom’s role as a leaving group, making it valuable in organic synthesis, particularly in nucleophilic substitution (Sₙ2) reactions and alkylation processes .
Properties
IUPAC Name |
bromomethyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-4(6)7-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASHNSJWVCWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77442-80-9 | |
| Record name | bromomethyl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethyl propanoate can be synthesized through the bromination of methyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the methyl propanoate molecule .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine to methyl propanoate under specific temperature and pressure conditions to achieve high yields and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines are commonly used.
Major Products Formed:
Scientific Research Applications
Bromomethyl propanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of bromomethyl propanoate involves its ability to act as an electrophile due to the presence of bromine atoms. The compound can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .
Molecular Targets and Pathways: In biological systems, this compound can modify nucleophilic sites on proteins and nucleic acids, affecting their function. This property is utilized in biochemical research to study enzyme mechanisms and protein-DNA interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares bromomethyl propanoate with structurally related esters, highlighting differences in molecular composition, applications, and reactivity:
Industrial and Regulatory Considerations
- Ethyl propanoate, in contrast, is widely used in food and beverage industries due to its low toxicity and pleasant aroma .
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